molecular formula C19H20F3NO2 B4404208 N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B4404208
M. Wt: 351.4 g/mol
InChI Key: VMROOYLUXCAECY-UHFFFAOYSA-N
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Description

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C19H20F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a propylphenoxyethyl side chain. It is a white solid that is soluble in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propylphenoxyethyl side chain may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
  • N-[2-(4-isopropylphenoxy)ethyl]-2-(trifluoromethyl)benzamide

Uniqueness

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the propyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .

Properties

IUPAC Name

N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-2-5-14-8-10-15(11-9-14)25-13-12-23-18(24)16-6-3-4-7-17(16)19(20,21)22/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMROOYLUXCAECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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